molecular formula C9H8BrNO B2710422 5-Bromo-2-cyclopropylpyridine-3-carbaldehyde CAS No. 2248325-23-5

5-Bromo-2-cyclopropylpyridine-3-carbaldehyde

Cat. No.: B2710422
CAS No.: 2248325-23-5
M. Wt: 226.073
InChI Key: LUDWUFMDJUXBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-cyclopropylpyridine-3-carbaldehyde is an organic compound with the molecular formula C9H8BrNO. It is a derivative of pyridine, featuring a bromine atom at the 5-position, a cyclopropyl group at the 2-position, and an aldehyde group at the 3-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropylpyridine-3-carbaldehyde typically involves the bromination of 2-cyclopropylpyridine followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropylpyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: 5-Bromo-2-cyclopropylpyridine-3-carboxylic acid.

    Reduction: 5-Bromo-2-cyclopropylpyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-cyclopropylpyridine-3-carbaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the synthesis of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylpyridine-3-carbaldehyde is not extensively studied. its reactivity is primarily due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can be exploited in the design of enzyme inhibitors or receptor modulators .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-pyridinecarboxaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.

    2-Cyclopropylpyridine-3-carbaldehyde: Lacks the bromine atom, resulting in different reactivity patterns.

    5-Bromo-2-cyclopropylpyridine: Lacks the aldehyde group, making it less reactive in nucleophilic addition reactions.

Uniqueness

5-Bromo-2-cyclopropylpyridine-3-carbaldehyde is unique due to the combination of the bromine atom, cyclopropyl group, and aldehyde functionality. This combination imparts distinct reactivity and potential for diverse applications in synthetic chemistry and drug discovery.

Properties

IUPAC Name

5-bromo-2-cyclopropylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-7(5-12)9(11-4-8)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDWUFMDJUXBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=N2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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